molecular formula C18H26N2O3 B8010071 Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate

Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B8010071
M. Wt: 318.4 g/mol
InChI Key: KOSYMOJIRYJKFK-UHFFFAOYSA-N
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Description

Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate but without the benzyl and diethylcarbamoyl groups.

    Benzylpiperidine: Similar structure but lacks the diethylcarbamoyl group.

    Diethylcarbamoylpiperidine: Similar structure but lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and diethylcarbamoyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-19(4-2)17(21)16-11-8-12-20(13-16)18(22)23-14-15-9-6-5-7-10-15/h5-7,9-10,16H,3-4,8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSYMOJIRYJKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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